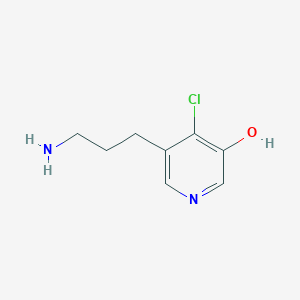
7-phenyl-DL-Tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-DL-Tryptophan is a derivative of the essential amino acid tryptophan. It features a phenyl group attached to the indole ring of tryptophan, making it a unique compound with distinct properties. Tryptophan itself is known for its role in protein synthesis and as a precursor to important biomolecules like serotonin and melatonin.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions . This reaction can be optimized by using methanesulfonic acid as a catalyst and refluxing in methanol .
Industrial Production Methods: Industrial production of 7-Phenyl-DL-Tryptophan may involve enzymatic synthesis using tryptophan synthase. This enzyme can be engineered for improved stability and catalytic efficiency, allowing for higher yields under controlled conditions . The process typically involves the use of L-serine and indole as substrates, with optimized reaction conditions including a pH of 8 and a temperature of 40°C .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-DL-Tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can modify the phenyl group or the indole ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-acetic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
7-Phenyl-DL-Tryptophan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Phenyl-DL-Tryptophan involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin and melatonin.
Phenylalanine: Another aromatic amino acid, a precursor to tyrosine, dopamine, and norepinephrine.
Tyrosine: Involved in the synthesis of catecholamines and thyroid hormones.
Uniqueness: 7-Phenyl-DL-Tryptophan is unique due to the presence of both an indole ring and a phenyl group, which confer distinct chemical and biological properties. This dual aromatic structure allows for diverse chemical reactivity and potential interactions with various biological targets .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-amino-3-(7-phenyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H16N2O2/c18-15(17(20)21)9-12-10-19-16-13(7-4-8-14(12)16)11-5-2-1-3-6-11/h1-8,10,15,19H,9,18H2,(H,20,21) |
InChI Key |
SFMXERXHLMKNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)
![1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849022.png)






